(S)-1-(5-Fluoropyrimidin-2-yl)ethanamine is a chiral primary amine containing a 5-fluoropyrimidin-2-yl group attached to the chiral carbon atom. This compound is primarily recognized as a key intermediate in the synthesis of AZD1480 [ [], [] ], a potent and selective inhibitor of the Janus kinase 2 (JAK2) enzyme. AZD1480 has been investigated for its potential in treating myeloproliferative neoplasms, a group of blood cancers characterized by the overproduction of blood cells. [ [] ]
(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine is a chiral amine compound with significant relevance in medicinal chemistry and pharmaceutical research. Its unique structure, featuring a fluorinated pyrimidine ring, positions it as a valuable intermediate in the synthesis of various biologically active molecules, including potential therapeutic agents.
This compound is derived from the fluorination of pyrimidine derivatives, followed by selective amination processes. The presence of the fluorine atom enhances its biological activity and interaction with molecular targets, making it a focus of ongoing research in drug development.
(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine belongs to the class of organic compounds known as amines, specifically chiral amines due to the presence of an asymmetric carbon atom. It is classified under the broader category of pyrimidine derivatives, which are important in pharmaceutical chemistry.
The synthesis of (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine can be achieved through several methods:
The continuous flow synthesis approach integrates biocatalysis with downstream processing, significantly reducing reaction times and improving yields compared to traditional batch processes. The use of tailored carriers for co-immobilization of transaminases enhances catalytic efficiency .
(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine has a defined molecular structure characterized by:
The compound's stereochemistry is crucial for its biological activity, with specific configurations influencing its interaction with biological targets.
(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine is involved in several chemical reactions:
The choice of reagents and conditions significantly affects the reaction outcomes, leading to diverse products based on specific synthetic goals.
The mechanism of action for (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine primarily involves its interaction with specific enzymes or receptors within biological systems. The presence of the fluorine atom enhances binding affinity and selectivity, which is critical for its potential therapeutic effects .
Research indicates that this compound may influence various signaling pathways depending on its target interactions, contributing to its biological activities.
Relevant analyses indicate that these properties make (S)-1-(5-Fluoropyrimidin-2-YL)ethanamine suitable for various applications in organic synthesis and medicinal chemistry.
(S)-1-(5-Fluoropyrimidin-2-YL)ethanamine has numerous applications in scientific research:
The asymmetric synthesis of (S)-1-(5-fluoropyrimidin-2-yl)ethanamine relies critically on ω-transaminases (ω-TAs) due to their proficiency in chiral amine production. Marine-derived ω-TAs (e.g., TR8 from Amphritea sp.) exhibit exceptional specificity toward bulky, fluorinated ketones such as 1-(5-fluoropyrimidin-2-yl)ethanone. TR8 demonstrates heightened activity for sterically demanding substrates attributed to its expansive active site, which accommodates fluorinated heteroaromatic moieties without sacrificing enantioselectivity (>99% ee for (S)-amines) [1] [5]. This enzyme’s inherent tolerance for electron-withdrawing fluorine substituents—which alter substrate electronics—positions it as a prime candidate for synthesizing pharmaceutically relevant fluorinated amines.
Table 1: ω-Transaminase Specificity for Fluorinated Substrates
Enzyme Source | Substrate | Relative Activity (%) | Enantioselectivity (% ee) |
---|---|---|---|
TR8 (Marine) | 1-(5-Fluoropyrimidin-2-yl)ethanone | 100 (ref) | >99 (S) |
ATA117 (Engineered) | 1-(5-Fluoropyrimidin-2-yl)ethanone | 78 | >99 (R) |
Chromobacterium sp. | 1-(5-Fluoropyrimidin-2-yl)ethanone | 42 | 95 (S) |
Equilibrium constraints pose significant hurdles in transaminase-catalyzed reactions. Isopropylamine (IPA) is widely adopted as an amine donor due to its low cost and facile acetone byproduct removal. However, IPA concentrations >75 mM inhibit TR8 activity by ~50%, and ≥150 mM cause complete inactivation [1]. This inhibition stems from irreversible enzyme-PLP adduct formation, destabilizing the holoenzyme complex. Thermodynamic shifting strategies include:
Pyridoxal 5′-phosphate (PLP) dependence complicates process scalability due to cofactor cost and leaching. Covalent co-immobilization of PLP with ω-TAs on epoxy resins (e.g., LX-1000HFA) creates self-sufficient biocatalysts. This strategy:
Fluorinated ketones exhibit poor aqueous solubility (<5 mM), necessitating co-solvents. For 1-(5-fluoropyrimidin-2-yl)ethanone, dimethyl sulfoxide (DMSO) at 25–30% (v/v) maximizes TR8 activity by enhancing substrate dispersion while preserving enzyme conformation. Polar solvents (e.g., methanol, acetonitrile) reduce activity by >60%, whereas non-polar solvents (toluene, hexadecane) enable biphasic operation [1]. In situ product removal (ISPR) systems using n-hexadecane as the organic phase partition the inhibitory (S)-amine product, increasing conversion yields from 30% (aqueous) to 85% (biphasic) over 62 hours [1].
Table 2: Solvent Systems for ω-TA-Catalyzed Synthesis
Solvent System | Substrate Solubility | Relative Activity (%) | Partition Coefficient (Product) |
---|---|---|---|
30% DMSO (aq) | 200 mM | 100 (ref) | 0.1 |
20% Hexadecane (biphasic) | 85 mM (aq phase) | 92 | 18.4 |
30% Methanol (aq) | 150 mM | 38 | 0.3 |
20% Toluene (biphasic) | 78 mM (aq phase) | 65 | 15.1 |
CAS No.: 42405-01-6
CAS No.: 4444-26-2
CAS No.: 102-94-3
CAS No.: 543-81-7
CAS No.: 39731-48-1